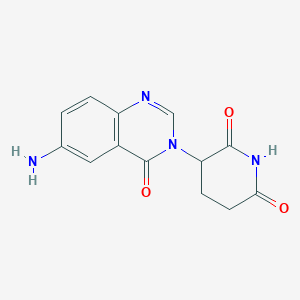
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction is accompanied by decarboxylation, forming 3-amino-3,4-dihydroquinazolin-4-one. The latter is then acylated with succinic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione:
4-(3H)-Quinazolinone derivatives: These compounds have been studied for their anti-inflammatory and analgesic properties.
Uniqueness
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific structure, which combines the quinazolinone core with a piperidine-2,6-dione moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H12N4O3 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
3-(6-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c14-7-1-2-9-8(5-7)13(20)17(6-15-9)10-3-4-11(18)16-12(10)19/h1-2,5-6,10H,3-4,14H2,(H,16,18,19) |
Clé InChI |
UMPFZHDHNQMEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
amino}-3-oxopentanoate](/img/structure/B13548102.png)
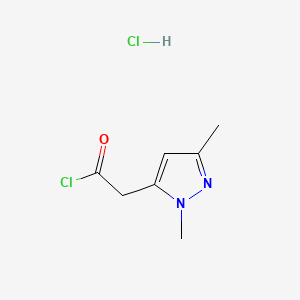
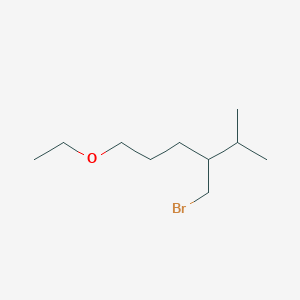
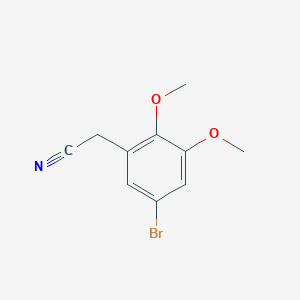
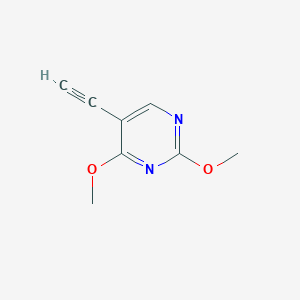

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)


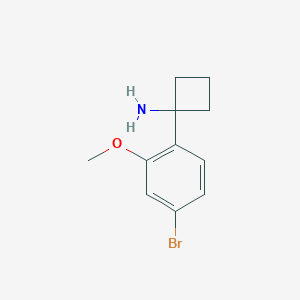
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
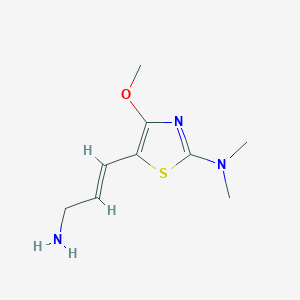
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
